Home > Products > Building Blocks P13650 > 7-bromo-1H-pyrrolo[3,2-b]pyridine
7-bromo-1H-pyrrolo[3,2-b]pyridine - 1190318-63-8

7-bromo-1H-pyrrolo[3,2-b]pyridine

Catalog Number: EVT-1729297
CAS Number: 1190318-63-8
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the fusion of a pyrrole and a pyridine ring, with a bromine atom at the seventh position. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other pharmacologically active agents. Its molecular formula is C7H5BrN2C_7H_5BrN_2, and it has a molecular weight of approximately 197.03 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:

  1. Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of an acid catalyst.
  2. Bromination: The bromination step is commonly achieved using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom into the structure.
  3. Cyclization: The cyclization to form the pyridine ring may be accomplished via various methods, including the Pictet-Spengler reaction or other cyclization techniques that facilitate the formation of the fused ring system.

Industrial production often employs optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and automated synthesis platforms for efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with the bromine substituent located at the 7-position on the pyrrole component. The compound exhibits a density of approximately 1.8±0.1g/cm31.8\pm 0.1\,g/cm^3, a boiling point around 336.4±22.0°C336.4\pm 22.0\,°C at standard atmospheric pressure, and a flash point of 157.3±22.3°C157.3\pm 22.3\,°C.

Structural Formula

The structural formula can be represented as follows:

InChI=InChI 1S C7H5BrN2 c8 5 1 3 9 6 2 4 10 7 5 6 h1 4 10H\text{InChI}=\text{InChI 1S C7H5BrN2 c8 5 1 3 9 6 2 4 10 7 5 6 h1 4 10H}

This formula highlights the connectivity between atoms in the compound, emphasizing its heterocyclic nature.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-pyrrolo[3,2-b]pyridine is versatile in its reactivity, undergoing several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions that modify its electronic properties.
  • Coupling Reactions: It can engage in coupling reactions like Suzuki-Miyaura or Heck reactions to create more complex molecular structures.

These reactions expand its utility in synthetic organic chemistry and drug development.

Mechanism of Action

The mechanism of action for 7-bromo-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific biological targets such as kinases and receptors. Upon binding to these targets, it inhibits their activity, disrupting downstream signaling pathways crucial for cell proliferation and survival. This inhibition can lead to significant biological effects, including apoptosis in cancer cells .

Data on Biological Activity

Research indicates that this compound can inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in tumorigenesis. For example, one study demonstrated that derivatives of this compound effectively inhibited FGFR activity in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.8±0.1g/cm31.8\pm 0.1\,g/cm^3
  • Boiling Point: 336.4±22.0°C336.4\pm 22.0\,°C
  • Flash Point: 157.3±22.3°C157.3\pm 22.3\,°C

Chemical Properties

The compound's reactivity is influenced by its heterocyclic structure, allowing it to participate in diverse chemical transformations relevant for medicinal applications.

Applications

7-bromo-1H-pyrrolo[3,2-b]pyridine has several significant applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors targeting various diseases.
  • Biological Studies: The compound is investigated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Chemical Biology: It acts as a probe to study biological pathways and molecular targets.
  • Industrial Applications: It is utilized in synthesizing advanced materials and as an intermediate in pharmaceutical production .
Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Pyrrolopyridines represent a class of nitrogen-dense bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring. These scaffolds exist in six isomeric forms, distinguished by the orientation of the fusion bonds and nitrogen atom positions within the pyridine ring. Among these isomers, the [3,2-b] fusion pattern holds distinctive chemical and pharmacological properties. The incorporation of a bromine atom at the 7-position of the 1H-pyrrolo[3,2-b]pyridine framework generates 7-bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190318-37-6; Molecular Formula: C₇H₆BrN₃; Molecular Weight: 212.05 g/mol), a versatile building block in drug design. This compound exemplifies the strategic functionalization of heterocyclic cores to optimize electronic characteristics, steric accessibility, and binding interactions with biological targets. Pyrrolopyridines serve as bioisosteres for indoles and purines, offering improved solubility, metabolic stability, and target affinity—properties critical for overcoming limitations of simpler heterocycles in medicinal chemistry [4] [6]. Their prevalence in natural products (e.g., variolin B) and FDA-approved kinase inhibitors (e.g., vemurafenib) underscores their therapeutic relevance [6].

Structural Significance of 7-Bromo-1H-pyrrolo[3,2-b]pyridine in Heterocyclic Chemistry

The structural architecture of 7-bromo-1H-pyrrolo[3,2-b]pyridine combines electronic anisotropy and functional versatility. Key features include:

  • Bromine as a Directing Group: The bromine atom at the 7-position activates the core for regioselective metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables the introduction of aryl, alkenyl, alkynyl, or heteroaryl substituents, expanding molecular diversity for structure-activity relationship (SAR) studies [9].
  • Hydrogen-Bonding Capability: The pyrrolic N-H (position 1) and the amine at C-3 act as hydrogen-bond donors, while the pyridinic nitrogen (position 5) serves as an acceptor. This triad facilitates interactions with biomolecular targets such as kinase ATP-binding sites or DNA grooves. Computational analyses (e.g., Topological Polar Surface Area: 28.68 Ų) predict favorable membrane permeability (LogP: 1.88), aligning with Lipinski’s guidelines for drug-likeness .
  • Planarity and Conformational Rigidity: The fused bicyclic system enforces molecular planarity, promoting π-π stacking with aromatic residues in protein binding pockets. This rigidity reduces entropic penalties upon binding, enhancing target affinity [6] [9].

Table 1: Synthetic Methods for 7-Bromo-1H-pyrrolo[3,2-b]pyridine

MethodReagents/ConditionsYieldKey Purification Step
Direct BrominationNBS, THF, 0°C, 2-4h60-75%Column chromatography (SiO₂)
Halogen ExchangeCuBr₂, DMF, 120°C, 12h (from chloro analog)40-50%Recrystallization (EtOH/H₂O)

Electronically, bromine induces a positive inductive effect, slightly reducing electron density at C-5 and C-6. This was confirmed via NMR studies showing downfield shifts of H-6 (δ ~8.2 ppm) in DMSO-d₆ . Substituents at C-3 further modulate reactivity:

  • Amino Group (-NH₂): Enhances nucleophilicity at C-2/C-4, facilitating electrophilic substitutions.
  • Iodo Replacement: Generates 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-07-3), enabling sequential functionalization at two orthogonal sites [9].

Table 2: Electronic Effects of Substituents on Reactivity

PositionSubstituentEffect on C-5/C-6 Electron DensityPreferred Reactions
C-7BrModerate decreaseCross-coupling, nucleophilic substitution
C-3NH₂Increase at C-2/C-4Acylation, Sandmeyer reactions
C-3ISignificant decrease at C-2Sonogashira coupling

Historical Development of Pyrrolo[3,2-b]pyridine Derivatives in Drug Discovery

Pyrrolo[3,2-b]pyridine derivatives emerged as privileged scaffolds in the early 2000s, paralleling advances in kinase inhibitor research. The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (first reported circa 2010) provided a template for FGFR (Fibroblast Growth Factor Receptor) inhibitors. Studies demonstrated its role in blocking FGFR-mediated signaling cascades (RAS–MEK–ERK, PI3K–Akt) in breast cancer cells (4T1 line), inducing apoptosis at micromolar concentrations . This established the core as a viable pharmacophore for oncology.

Subsequent innovations focused on structural hybridization:

  • c-Met Kinase Inhibitors: Derivatives bearing pyridazinone moieties (e.g., compound 22g from [8]) exhibited nanomolar IC₅₀ values against c-Met kinase. Optimal activity required the 7-bromo substituent, which enhanced hydrophobic contact with the kinase’s P-loop region. Selectivity profiling against Flt-3, VEGFR-2, c-Kit, and EGFR confirmed c-Met specificity, reducing off-target risks [8].
  • Antiviral Applications: Thieno[3,2-b]pyrrole analogs (structurally akin to pyrrolo[3,2-b]pyridines) showed inhibitory activity against Herpes simplex virus (HSV-1) and hepatitis C virus (HCV), though clinical candidates remain elusive [2] [6].

Table 3: Milestones in Pyrrolo[3,2-b]pyridine-Based Drug Discovery

YearDevelopmentTherapeutic AreaKey Finding
2010Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amineOncologyFGFR inhibition; apoptosis induction in 4T1 cells
2017Cabozantinib-inspired c-Met inhibitorsOncologyIC₅₀ = 12 nM (c-Met kinase); tumor growth suppression
2021GPR119 agonists with pyrrolo[3,4-c]pyridine coresMetabolic diseaseEC₅₀ = 0.016 µM (human GPR119 cAMP assay)

The evolution of synthetic methodologies accelerated drug discovery. Early routes relied on low-temperature bromination of pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS), yielding the 7-bromo derivative in moderate yields (60–75%) . Modern catalysis (e.g., Pd-mediated C-H activation) now permits direct functionalization, though halogenated precursors remain indispensable for combinatorial chemistry. Despite their potential, no pyrrolo[3,2-b]pyridine-based drugs have gained FDA approval to date, attributed to challenges in optimizing pharmacokinetics and target selectivity within this chemical class [2] [8].

Properties

CAS Number

1190318-63-8

Product Name

7-bromo-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

7-bromo-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H

InChI Key

GMAJQSFTXCWJHA-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=CN=C21)Br

Canonical SMILES

C1=CNC2=C(C=CN=C21)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.